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Welcome to the technical support center for optimizing MOPAC performance, specifically

tailored for researchers, scientists, and drug development professionals working with large

molecules. This guide provides answers to frequently asked questions and troubleshooting

steps for common issues encountered during computational experiments.

Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding slow calculations and the fundamental

tools available in MOPAC to accelerate performance for large systems.

Q1: My MOPAC calculation on a large molecule is
running very slowly. What are the first things I should
check?
A: When dealing with large molecules, several factors can drastically affect calculation time.

The primary areas to investigate are the choice of SCF solver, the hardware utilization, and the

semi-empirical method.

Use the MOZYME Solver: For large systems like proteins (up to 15,000 atoms), the linear-

scaling MOZYME algorithm is essential.[1][2] Conventional MOPAC is typically limited to

about 1,500 atoms.[1] MOZYME replaces the standard SCF procedure with a localized

molecular orbital (LMO) method, where the time required scales linearly with the system

size.[2][3]
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Enable Parallel Processing: By default, MOPAC utilizes multi-threading to accelerate jobs.

Ensure you are using a version of MOPAC compiled to take advantage of multi-core CPUs or

GPUs. Significant speedups can be achieved, especially on modern hardware.

Select an Appropriate Method: While newer methods like PM7 are generally more accurate,

they may have different performance characteristics. Ensure the chosen method is

appropriate for your system and computational goals.

Check Your Geometry Input: For systems with large rings, using internal coordinates can

lead to instability and slow convergence. Switching to Cartesian coordinates with the XYZ

keyword can often resolve this.

Q2: What is MOZYME and when should I use it?
A: MOZYME is a unique feature in MOPAC designed specifically for calculations on very large,

closed-shell systems like enzymes and proteins. It employs a linear-scaling algorithm based on

localized molecular orbitals (LMOs), which dramatically reduces the computational cost

compared to traditional methods.

You should use MOZYME whenever you are working with systems that are too large for

conventional SCF methods, typically those exceeding 1,500 atoms. It is the standard for

geometry optimizations on biomolecules. However, a known limitation is that MOZYME

requires a correctly identified Lewis structure to initialize its calculations.
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Q3: How can I use multiple cores or GPUs to speed up
my calculation?
A: MOPAC can be accelerated on high-performance computers by using shared-memory

parallel strategies and GPU computing.

Multi-Core CPUs: By default, MOPAC will use multi-threading to run a single job faster. For

running a large number of separate jobs, it is more efficient to limit each job to a single

thread by adding the keyword THREADS=1 and running multiple jobs simultaneously.

GPUs: Specialized versions of MOPAC can leverage NVIDIA GPU chips via the CUDA

toolkit. This can dramatically accelerate calculations, with reported speedups of over 50

times compared to serial versions for certain calculations. Using a GPU approximately

doubles the speed for large systems compared to a CPU-only job.

Experimental Protocol: Enabling Hardware Acceleration

Verify MOPAC Version: Ensure you have a version of MOPAC compiled for multi-core or

GPU usage. Versions labeled "CPU+GPU" will automatically detect and use a compatible

GPU.
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Install Dependencies: For GPU acceleration, the NVIDIA CUDA Toolkit must be installed on

your system.

Keyword Specification:

For multi-core CPUs, MOPAC's default multi-threading is often sufficient for a single large

job.

For GPU usage, no specific keyword is needed if you have a GPU-enabled version; it will

be used automatically. To prevent the GPU from being used, add the NOGPU keyword.

Table 1: Reported Performance Gains with Hardware Acceleration

Hardware
Component

Strategy Reported Speedup
Applicable System
Size

Multi-Core CPU Multi-Threading ~3x with 4 threads Large Systems

NVIDIA GPU GPU Offloading ~2x (GPU vs. CPU) Large Systems

Combined
MKL + Multi-

Threading + GPU

Up to 200x (vs. legacy

serial)

Large Systems (e.g.,

Bacteriorhodopsin)

[Data sourced from

references 1 and 15]

Q4: Which semi-empirical method (PM6, PM7, etc.)
should I choose for large systems?
A: The choice of method involves a trade-off between accuracy and computational cost. PM7 is

the latest major reparameterization and is generally considered the most accurate for a wide

range of systems. For large biological systems where non-covalent interactions are critical,

dispersion and hydrogen-bond corrections are vital. Methods like PM6-D3H4 have shown

excellent accuracy for interaction energies.

Table 2: Comparison of Average Unsigned Errors in Heats of Formation (kcal/mol)
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Method Average Unsigned Error Root Mean Square Error

PM7 4.01 5.89

PM6 4.42 6.16

B3LYP 6-31G(d) 5.14 7.36

PM3 6.23 9.44

AM1 10.00 14.65

[For a set of 1,366 compounds

containing C, H, O, N, F, Cl, S,

P, and Br. Sourced from

reference 3.]

For drug development professionals focusing on protein-ligand binding, achieving high

accuracy is paramount. PM6-D3H4 has shown a lower average unsigned error for interaction

energies (1.72 kcal/mol) compared to PM7 (2.91 kcal/mol) in some studies.

Section 2: Troubleshooting Geometry Optimization
This section provides guidance on resolving common problems encountered during the

geometry optimization of large molecules.

Q5: My geometry optimization fails to converge. What
are the common causes?
A: Convergence failure in large molecules can stem from several issues, including poor starting

geometries, the complexity of the potential energy surface (PES), and issues with coordinate

systems.
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Q6: The geometry optimization terminates, but the
gradient is still high. How can I achieve a tighter
convergence?
A: The default geometry optimizers for large systems, like L-BFGS, may terminate prematurely

several kcal/mol above the true energy minimum. To achieve a more reliable and tightly

converged geometry, you can use the following keywords:

GNORM=n.n: This keyword sets the termination criterion for the gradient norm. For high-

quality geometries, a smaller value like GNORM=0.25 or lower is recommended, though this

will increase calculation time.

LET(nnn) or BIGCYCLES=n: For difficult optimizations, the default procedure may struggle.

Using LET with a large value (e.g., LET(250)) can force the optimizer to take more steps and

overcome small energy barriers, leading to a more complete optimization. This significantly

increases the run time but improves the reliability of the final geometry.

Q7: My molecule has large rings and the optimization is
unstable. What should I do?
A: This is a common issue known as the "big ring" problem. When using internal coordinates

(the default), small changes in angles or dihedrals within a large ring can cause large,

unrealistic changes in the distance between atoms that should be bonded. This leads to

instability and optimization failure.

Solution: Add the keyword XYZ to your input file. This forces MOPAC to perform all geometric

operations in Cartesian coordinates, which avoids the "big ring" problem.

Caution: Do not use the XYZ keyword if you are also using the SYMMETRY keyword or if some

atomic coordinates are intentionally not being optimized (i.e., frozen).

Q8: I'm working with a protein from a PDB file. What are
the essential preparation steps?
A: Using a raw PDB file directly in MOPAC will lead to incorrect results. PDB files must be

carefully prepared to represent a chemically reasonable system.
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Experimental Protocol: PDB File Preparation for MOPAC

Resolve Disorder: Address any positional or structural disorder reported in the PDB file. This

often involves choosing one of the modeled conformers for a given residue.

Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms, which are essential

for any quantum chemical calculation. Use a reliable molecular modeling program to add

hydrogens.

Verify Protonation States: Carefully check the protonation states of titratable residues (e.g.,

His, Asp, Glu, Lys) and the ligand, as these are pH-dependent and critical for calculating

accurate interaction energies.

Check Valency and Connectivity: When a protein is first run, MOPAC will print errors related

to the number and position of hydrogen atoms. Carefully read the output file, identify faulty

residues, and correct them in your input structure. Pay special attention to non-residue

hetero groups, which are not automatically checked.

Define the Active Site (Globule): For very large proteins, it is often more efficient to model a

"globule" – a smaller sphere of atoms around the active site where the chemistry of interest

occurs. This significantly reduces computational cost while maintaining accuracy for the local

environment.
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Section 3: Advanced Performance Tuning
This section covers more specific keywords and techniques for expert users to further optimize

calculations.

Q9: How do I choose the best SCF or geometry
optimization algorithm?
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A: MOPAC offers several algorithms for both the Self-Consistent Field (SCF) procedure and the

geometry optimization. While the defaults are generally robust, certain keywords can be

beneficial for difficult cases.

Table 3: Selected Keywords for Advanced Algorithm Control

Keyword Type Description When to Use

CAMP SCF Converger

A powerful but CPU-

intensive SCF

converger based on

the Camp-King

method.

Use when the default

SCF procedure fails to

converge.

BFGS Optimizer

Uses the Broyden–

Fletcher–Goldfarb–

Shanno (BFGS)

algorithm for geometry

optimization.

An alternative to the

default Eigenvector

Following (EF)

optimizer, can be

more efficient for

some systems.

EF Optimizer

The default

Eigenvector Following

routine for finding

minimum energy

structures.

The standard choice

for most geometry

optimizations.

TS Optimizer

Uses the EF routine

specifically to locate

transition states.

For reaction

mechanism studies,

not for ground-state

geometry

optimization.

Q10: What is the RAPID keyword and how does it work?
A: The RAPID keyword is a specialized tool used with MOZYME to accelerate geometry

optimizations where only a small part of a very large molecule is being modified. For example,
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if you are optimizing the side-chain of a single residue in a large protein, RAPID can provide a

significant speedup.

Methodology: You must specify which atoms are being modified. Atoms being optimized are

flagged with a "1", while all other static atoms are flagged with a "0". RAPID then focuses the

computational effort on the changing part of the system.

Important Considerations:

RAPID should not be used if the atoms being optimized are scattered throughout the

molecule.

Due to its approximations, the termination criterion should be loosened (e.g., GNORM=5).

After a RAPID optimization, it is recommended to run a final, conventional MOZYME

calculation on the entire system to obtain a more accurate final geometry and heat of

formation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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